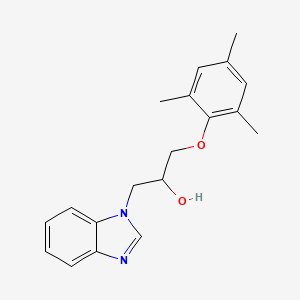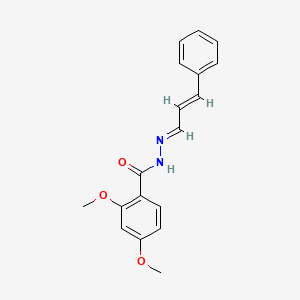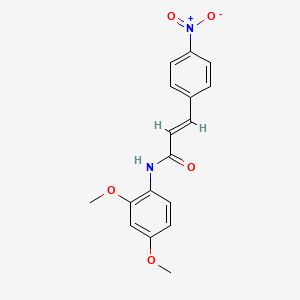
1-(1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-1-yl)-3-(mesityloxy)-2-propanol, commonly known as BIMP, is a chemical compound that has gained significant attention in the field of scientific research. BIMP is a white crystalline powder that is soluble in organic solvents. It is a potent inhibitor of protein kinases, making it an essential tool in the study of cellular signaling pathways.
Wirkmechanismus
BIMP works by binding to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition results in the disruption of cellular signaling pathways, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
BIMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. Additionally, BIMP has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BIMP is its potency as a protein kinase inhibitor. This potency allows researchers to use lower concentrations of the compound, reducing the risk of non-specific effects. Additionally, BIMP has a high degree of selectivity for protein kinases, reducing the risk of off-target effects.
One limitation of BIMP is its solubility in organic solvents. This solubility can make it difficult to use in aqueous-based experiments. Additionally, BIMP has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of BIMP in scientific research. One potential area of research is the study of the role of protein kinases in cancer. BIMP has been shown to have anti-tumor properties, making it a promising tool for the development of new cancer treatments.
Another potential area of research is the study of the immune system. BIMP has been shown to modulate the immune response, making it a potential tool for the development of new immunotherapies.
Conclusion:
In conclusion, BIMP is a potent inhibitor of protein kinases that has gained significant attention in the field of scientific research. Its ability to inhibit a wide range of protein kinases makes it an essential tool in the study of cellular signaling pathways. While it has some limitations, its potential for use in the development of new cancer treatments and immunotherapies makes it a promising area of research for the future.
Synthesemethoden
The synthesis of BIMP involves the reaction of 1H-benzimidazole with mesityl oxide and 2-propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BIMP has been widely used in scientific research as a tool to study the role of protein kinases in cellular signaling pathways. It has been shown to inhibit the activity of a wide range of protein kinases, including Akt, PKA, and PKC. This inhibition allows researchers to study the downstream effects of these signaling pathways.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)19(15(3)9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJMGBSAPPGHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2C=NC3=CC=CC=C32)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-ethoxy-6-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105721.png)

![4-({[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)-2-methoxyphenol hydrochloride](/img/structure/B5105734.png)
![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5105744.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5105757.png)


![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5105774.png)
![ethyl N-[(4-{3-[benzyl(methyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B5105782.png)
![N,N'-{[(2-quinolinylcarbonyl)imino]di-2,1-ethanediyl}di(2-quinolinecarboxamide)](/img/structure/B5105788.png)
![N~1~-benzyl-N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105794.png)

